molecular formula C17H22N6O B1666366 N9-Isopropylolomoucine CAS No. 158982-15-1

N9-Isopropylolomoucine

Numéro de catalogue: B1666366
Numéro CAS: 158982-15-1
Poids moléculaire: 326.4 g/mol
Clé InChI: WHDJEAZLMYPLGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N9-isopropylolomoucine implique généralement les étapes suivantes :

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle en utilisant les voies de synthèse mentionnées ci-dessus. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La N9-isopropylolomoucine subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

    Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déshydroxylés.

Applications de la recherche scientifique

La this compound a des applications diverses dans la recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en inhibant les kinases dépendantes des cyclines, ciblant spécifiquement le complexe CCNB 1/CDK1 . Cette inhibition perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de la sous-unité du domaine C-terminal de l'ARN polymérase II .

Applications De Recherche Scientifique

Scientific Research Applications

N9-Isopropylolomoucine has been utilized in various fields of research:

1. Cancer Research

  • Mechanism of Action : this compound inhibits CDK1 and CDK5, leading to cell cycle arrest at the G2/M phase. This action has been shown to significantly affect cancer cell proliferation, particularly in castration-resistant prostate cancer (CRPC) models .
  • Case Study : In a study involving CRPC cell lines (22Rv1 and C4-2B), this compound was combined with doxorubicin, demonstrating synergistic effects on cell proliferation inhibition. The combination index (CI) indicated strong synergy, highlighting its potential in combination therapies for prostate cancer .

2. Cell Cycle Studies

  • Role as a CDK Inhibitor : As a selective CDK inhibitor, this compound is instrumental in studying the dynamics of the cell cycle and understanding the consequences of CDK inhibition on cellular processes .
  • Experimental Findings : Research has shown that treatment with this compound leads to significant changes in cellular behavior, including reduced viability and altered metabolic activity in treated cells compared to controls .

3. Virology

  • Impact on Viral Replication : Studies have indicated that this compound can inhibit specific kinases involved in viral replication processes. For instance, blocking mitosis with this compound has been shown to reduce viral yield in herpesvirus-infected cells .

Biochemical Pathways

The primary biochemical pathways affected by this compound include:

  • Cell Cycle Regulation : By inhibiting CDK activity, it disrupts normal cell cycle progression, leading to potential therapeutic effects against rapidly dividing cancer cells.
  • Metabolic Processes : The inhibition of CDKs influences various metabolic pathways, including glycolysis and oxidative phosphorylation, which are critical for energy production in proliferating cells .

Data Table: Inhibition Potency of this compound

CompoundTarget KinaseIC50 (µM)
This compoundCDK12.0
OlomoucineCDK17.0
Iso-olomoucineCDK1>500,000
BMS-345541NF-κBNot specified
Purvalanol ACDK2Not specified

Note: IC50 values indicate the concentration required to inhibit 50% of target activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

La N9-isopropylolomoucine est unique en raison de sa puissance accrue par rapport à l'olomoucine et de son ciblage spécifique du complexe CCNB 1/CDK1. Cela en fait un composé précieux dans la recherche sur le cancer et d'autres applications scientifiques .

Activité Biologique

N9-Isopropylolomoucine (N9-Olo) is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly targeting the CCNB1/CDK1 complex. This compound has garnered attention in cancer research due to its significant biological activity, primarily its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 326.40 g/mol
  • CAS Number : 158982-15-1

This compound functions by inhibiting CDK activity, which is crucial for cell cycle progression. The compound binds to the ATP-binding sites of CDKs, preventing phosphorylation of their substrates, thereby leading to cell cycle arrest at the G2/M phase. This mechanism is vital in cancer therapy, as it can induce apoptosis in rapidly dividing tumor cells.

In Vitro Studies

Research has demonstrated that N9-Olo effectively inhibits the proliferation of various cancer cell lines, including prostate cancer cells. For instance, in a study involving the 22Rv1 and C4-2B prostate cancer cell lines, N9-Olo exhibited synergistic effects when combined with doxorubicin (DOX), leading to a significant reduction in cell viability at low concentrations (CI = 0.45) .

Table 1: Summary of In Vitro Effects of this compound

Cell LineConcentration (ng/ml)Effect on ProliferationMechanism
22Rv1200Synergistic with DOXCDK inhibition
C4-2B200Synergistic with DOXCDK inhibition
LNCaPVariesLess pronouncedCDK inhibition
RWPE-1VariesNo significant effectNon-tumorigenic

In Vivo Studies

In animal models, the administration of N9-Olo has shown promising results in inhibiting tumor growth and inducing apoptosis without significant toxicity at lower doses. The compound's effects vary depending on dosage, with higher concentrations leading to increased cytotoxicity .

Case Studies

A notable case study highlighted the use of N9-Olo in a combination therapy setting for advanced prostate cancer. The study found that combining N9-Olo with other chemotherapeutic agents led to enhanced therapeutic efficacy and reduced tumor size compared to monotherapy .

Pharmacokinetics and Safety

This compound is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. The safety profile indicates that while it is generally well-tolerated, careful monitoring is necessary due to potential off-target effects associated with CDK inhibition .

Comparison with Similar Compounds

This compound is often compared with other CDK inhibitors such as olomoucine and seliciclib. Its unique potency against the CCNB1/CDK1 complex makes it a valuable candidate for further research in oncology.

Table 2: Comparison of CDK Inhibitors

CompoundTargetPotencyApplication
This compoundCCNB1/CDK1HighCancer research
OlomoucineVarious CDKsModerateGeneral kinase inhibition
SeliciclibCDK9HighCancer therapy

Future Directions

The ongoing research into this compound's biological activity suggests potential applications beyond oncology, including its role in understanding cell cycle dynamics and developing novel therapeutic strategies for other diseases characterized by dysregulated cell proliferation.

Propriétés

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJEAZLMYPLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425015
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158982-15-1
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158982-15-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N9-Isopropylolomoucine
Reactant of Route 2
Reactant of Route 2
N9-Isopropylolomoucine
Reactant of Route 3
Reactant of Route 3
N9-Isopropylolomoucine
Reactant of Route 4
Reactant of Route 4
N9-Isopropylolomoucine
Reactant of Route 5
Reactant of Route 5
N9-Isopropylolomoucine
Reactant of Route 6
Reactant of Route 6
N9-Isopropylolomoucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.